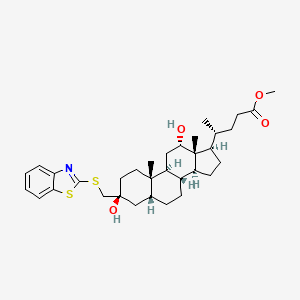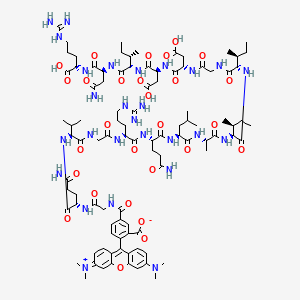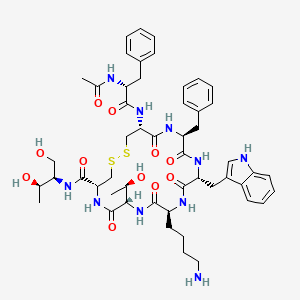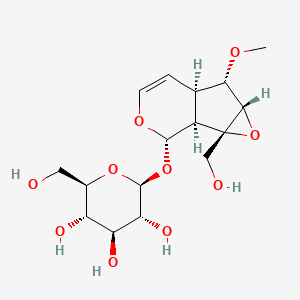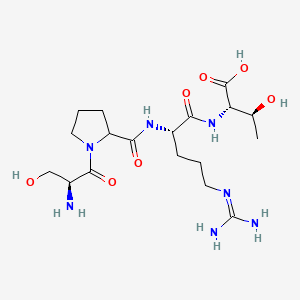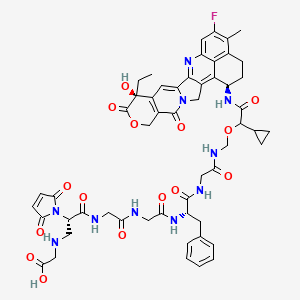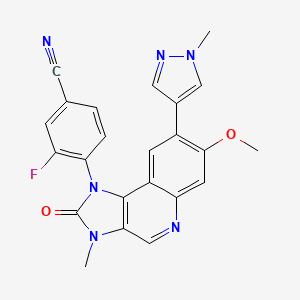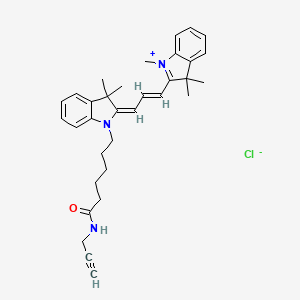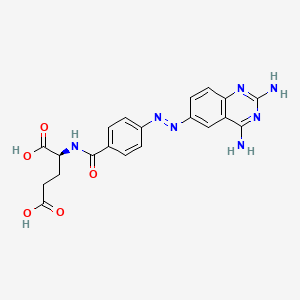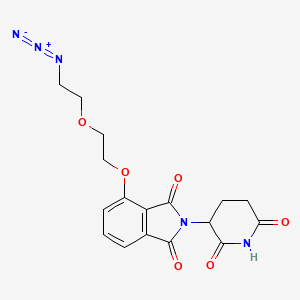
Thalidomide 4'-ether-PEG1-azide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide 4’-ether-PEG1-azide is a functionalized cereblon ligand used in the recruitment of CRBN protein. This compound is a derivative of thalidomide, incorporating a PEG1 linker with an azide terminal, making it suitable for conjugation to a target protein ligand. It is primarily used in the development of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide 4’-ether-PEG1-azide involves multiple steps, starting with the functionalization of thalidomide to introduce the PEG1 linker and azide group. The general synthetic route includes:
Functionalization of Thalidomide: Thalidomide is first modified to introduce a reactive group that can be further functionalized.
Industrial Production Methods
Industrial production of Thalidomide 4’-ether-PEG1-azide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Temperature and Time: Optimizing these parameters to maximize yield.
Purification: Using techniques such as chromatography to purify the final product.
化学反应分析
Types of Reactions
Thalidomide 4’-ether-PEG1-azide undergoes various chemical reactions, including:
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions.
Click Chemistry: The azide group is highly reactive in click chemistry reactions, particularly with alkynes to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include azide salts, and the reactions are typically carried out in polar aprotic solvents.
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the azide group and alkynes.
Major Products Formed
Triazoles: Formed through click chemistry reactions with alkynes.
Substituted Thalidomide Derivatives: Formed through nucleophilic substitution reactions.
科学研究应用
Thalidomide 4’-ether-PEG1-azide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein-protein interactions and the role of specific proteins in cellular processes.
Medicine: Potential therapeutic applications in the treatment of diseases by targeting and degrading disease-causing proteins.
Industry: Used in the development of novel therapeutic agents and drug discovery
作用机制
Thalidomide 4’-ether-PEG1-azide exerts its effects by binding to cereblon (CRBN), a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of the target protein to the E3 ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome. The PEG1 linker and azide group allow for the conjugation of the compound to various target protein ligands, enhancing its versatility in targeting different proteins .
相似化合物的比较
Similar Compounds
Thalidomide: The parent compound, used as a sedative and in the treatment of multiple myeloma.
Lenalidomide: A derivative of thalidomide with enhanced immunomodulatory effects.
Pomalidomide: Another derivative with potent anti-inflammatory and anti-cancer properties
Uniqueness
Thalidomide 4’-ether-PEG1-azide is unique due to its functionalization with a PEG1 linker and azide group, which allows for its use in the synthesis of PROTACs. This functionalization enhances its versatility and effectiveness in targeting and degrading specific proteins, making it a valuable tool in scientific research and drug discovery .
属性
分子式 |
C17H17N5O6 |
|---|---|
分子量 |
387.3 g/mol |
IUPAC 名称 |
4-[2-(2-azidoethoxy)ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H17N5O6/c18-21-19-6-7-27-8-9-28-12-3-1-2-10-14(12)17(26)22(16(10)25)11-4-5-13(23)20-15(11)24/h1-3,11H,4-9H2,(H,20,23,24) |
InChI 键 |
WCVIWNRCCKNKEA-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-[(2S,5R)-4-[bis(4-fluorophenyl)methyl]-2,5-dimethylpiperazin-1-yl]-5-methyl-6-oxo-1,5-naphthyridine-2-carbonitrile](/img/structure/B12381880.png)
![[1,1,2,3,3-pentadeuterio-1,3-di(hexadecanoyloxy)propan-2-yl] (10Z,13Z)-nonadeca-10,13-dienoate](/img/structure/B12381882.png)
![methyl 2-{4-[4-(7-carbamoyl-1H-benzimidazol-2-yl)benzene-1-carbonyl]piperazin-1-yl}pyrimidine-5-carboxylate](/img/structure/B12381885.png)
![(4R)-4-[(3R,5S,7S,10S,13R)-7-[(3S,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12381891.png)
